Chlorocardicin

Description

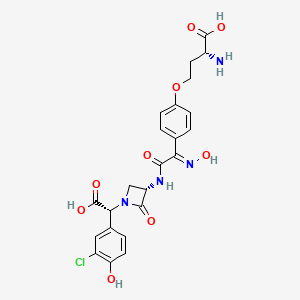

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid has been reported in Streptomyces with data available.

from Streptomyces sp; structurally related to nocardicin A; structure given in first source

Structure

3D Structure

Properties

CAS No. |

95927-71-2 |

|---|---|

Molecular Formula |

C23H23ClN4O9 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18+/t15-,16+,19-/m1/s1 |

InChI Key |

UMDAIHWMUXNVSB-IMUCLJOZSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |

Synonyms |

chlorocardicin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chlorocardicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocardicin is a monocyclic β-lactam antibiotic produced by a Streptomyces species.[1] Structurally analogous to nocardicin A, it is distinguished by a m-chloro substituent on the p-hydroxyphenylglycine unit.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, its isolation and purification protocols, and its mechanism of action, designed to support further research and development efforts.

Physicochemical Properties

The following tables summarize the known physicochemical properties of this compound. It is important to note that while several properties have been described qualitatively, specific quantitative data is limited in publicly available literature.

Table 1: General Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | C23H24ClN3O9 | [2] |

| Molecular Weight | 534.12 g/mol (Calculated) | [3] |

| Appearance | White amorphous powder | [2] |

| Melting Point | Decomposes above 200°C | [2] |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform. | [2] |

| Optical Rotation | [α]D^25 = -125° (c=1, in 1% NaHCO3) | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Source |

| UV-Visible (UV-Vis) Spectroscopy | λmax (H2O) at 273 nm (ε 2,500) | [2] |

| Infrared (IR) Spectroscopy (KBr) | Major peaks at 3300, 1750 (β-lactam C=O), 1660, 1600, 1520, 1280, 1240, 1070, 830 cm-1 | [2] |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | Detailed analysis described in the source literature, but specific chemical shifts are not provided in the abstract. | [2] |

| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) | Data not available in the reviewed literature. | |

| Mass Spectrometry (MS) | Data not available in the reviewed literature. |

Table 3: Chromatographic Properties

| Chromatographic Technique | Description | Source |

| Thin-Layer Chromatography (TLC) | Rf = 0.35 (Silica gel; n-butanol-acetic acid-water, 4:1:2) | [2] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and purification of this compound.[2]

Fermentation and Production

A culture of the producing Streptomyces sp. is grown in a suitable fermentation medium under aerobic conditions. The production of this compound is monitored throughout the fermentation process using appropriate analytical techniques, such as bioassays against susceptible bacterial strains.

Isolation from Fermentation Broth

-

Step 1: Resin Adsorption: The fermentation broth is filtered to remove mycelia. The clarified broth is then passed through a column packed with a non-ionic porous resin (e.g., Diaion HP-20).

-

Step 2: Elution: The resin is washed with water to remove impurities. This compound is subsequently eluted from the resin using a solvent gradient, typically an increasing concentration of methanol in water.

-

Step 3: Concentration: The fractions containing this compound, as identified by bioassay or chromatographic analysis, are pooled and concentrated under reduced pressure.

Purification by Reverse-Phase Chromatography

-

Step 1: Column Preparation: A reverse-phase chromatography column (e.g., C18) is equilibrated with a suitable mobile phase, such as a buffered aqueous solution.

-

Step 2: Sample Loading and Elution: The concentrated extract from the isolation step is dissolved in the mobile phase and loaded onto the column. A gradient of an organic solvent, such as acetonitrile or methanol, in the aqueous buffer is used to elute the bound compounds.

-

Step 3: Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of this compound using techniques like HPLC and bioassays.

-

Step 4: Desalting and Lyophilization: The purified fractions are desalted, if necessary, and then lyophilized to obtain this compound as a solid powder.

Mechanism of Action and Biological Pathways

As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

A critical aspect of understanding the efficacy of β-lactam antibiotics is the bacterial response, particularly the development of resistance. One of the well-characterized pathways for β-lactam resistance in Gram-negative bacteria is the AmpC β-lactamase induction pathway.

Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.

This diagram illustrates how the inhibition of PBPs by this compound can lead to the production of muropeptides. These fragments are transported into the cytoplasm and processed, ultimately leading to the activation of the transcriptional regulator AmpR. Activated AmpR induces the expression of the AmpC β-lactamase, which can then hydrolyze and inactivate this compound, conferring resistance. Understanding such pathways is crucial for developing strategies to overcome antibiotic resistance.

References

- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Antibacterial Mechanism of Chlorocardicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocardicin is a monocyclic β-lactam antibiotic, structurally analogous to nocardicin A. This document elucidates the antibacterial mechanism of action of this compound, leveraging available data on its chemical class and direct findings. The primary mode of action is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), essential enzymes in the final stages of peptidoglycan synthesis. This guide provides a comprehensive overview of its mechanism, antibacterial spectrum, and the experimental methodologies used to elucidate its function, tailored for a technical audience in the field of antimicrobial research and development.

Introduction

This compound is a naturally occurring monocyclic β-lactam antibiotic produced by Streptomyces species.[1] Structurally, it is closely related to nocardicin A, differing by the presence of a chloro-substituent on the p-hydroxyphenylglycine side chain.[1] Like other β-lactam antibiotics, this compound's therapeutic efficacy stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, providing a basis for its selective toxicity.[2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The antibacterial activity of this compound is centered on the disruption of peptidoglycan synthesis, a multi-stage process vital for the formation of the bacterial cell wall.[2]

The Target: Penicillin-Binding Proteins (PBPs)

The molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes that catalyze the final steps of peptidoglycan assembly.[2] These enzymes are responsible for the transpeptidation and transglycosylation reactions that cross-link the glycan strands, forming the rigid mesh-like structure of the cell wall.[3] By inhibiting PBPs, this compound prevents the formation of these crucial cross-links, leading to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]

The interaction between this compound and PBPs is covalent. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows the antibiotic to enter the active site where a serine residue attacks the carbonyl carbon of the β-lactam ring, forming a stable, long-lived acyl-enzyme intermediate. This effectively sequesters the enzyme, preventing it from carrying out its normal function in cell wall synthesis.

Signaling Pathway of Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key steps in peptidoglycan synthesis and the point of inhibition by this compound.

Caption: Inhibition of peptidoglycan synthesis by this compound.

Antibacterial Spectrum and Potentiation

This compound demonstrates moderate in vitro activity against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its activity against Staphylococcus aureus is reported to be low.[1] A significant characteristic of this compound is the potentiation of its antibacterial effect when used in combination with other antibiotics that also inhibit peptidoglycan biosynthesis.[1] This synergy suggests a complementary or enhanced disruption of the cell wall synthesis pathway.

Quantitative Data

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Multiple Clinical Isolates | 1.56 - 100 | --INVALID-LINK-- |

| Proteus mirabilis | Multiple Clinical Isolates | 3.13 - 12.5 | --INVALID-LINK-- |

| Proteus vulgaris | Multiple Clinical Isolates | 25 - 50 | --INVALID-LINK-- |

| Serratia marcescens | Multiple Clinical Isolates | 12.5 - 50 | --INVALID-LINK-- |

| Escherichia coli | Multiple Clinical Isolates | > 100 | --INVALID-LINK-- |

Potential Mechanisms of Resistance

Although specific resistance mechanisms to this compound have not been detailed, bacteria can employ several strategies to resist β-lactam antibiotics. These likely apply to this compound and include:

-

β-Lactamase Production: Enzymatic inactivation of the β-lactam ring by β-lactamases is the most common form of resistance. However, Nocardicin A has been reported to be stable against some β-lactamases.

-

Modification of Target PBPs: Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics, rendering the drug less effective.

-

Reduced Drug Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can limit the entry of the antibiotic into the periplasmic space where the PBPs are located.

-

Efflux Pumps: Active transport systems can pump the antibiotic out of the cell before it reaches its target.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture bacteria overnight on appropriate agar plates.

-

Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of this compound for specific PBPs.

Protocol:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Lyse the cells using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.

-

-

Competition Binding:

-

Incubate the isolated membranes with varying concentrations of this compound for a defined period.

-

Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL) at a saturating concentration and incubate further.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a fluorescence scanner or autoradiography.

-

The reduction in the signal from the labeled penicillin in the presence of this compound indicates competition for binding to the PBPs. The IC50 value (the concentration of this compound required to inhibit 50% of the labeled penicillin binding) can be determined.

-

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for investigating the antibacterial mechanism of a novel compound like this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound is a monocyclic β-lactam antibiotic that exerts its antibacterial effect by inhibiting peptidoglycan synthesis through the inactivation of penicillin-binding proteins. Its activity against clinically relevant Gram-negative pathogens and its potentiation by other cell wall synthesis inhibitors make it a compound of interest for further investigation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its mechanism of action and the exploration of its therapeutic potential. Further research is warranted to obtain specific quantitative data for this compound and to fully understand its interaction with bacterial resistance mechanisms.

References

Chlorocardicin: A Monocyclic β-Lactam Antibiotic with Potential Against Gram-Negative Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocardicin is a naturally occurring monocyclic β-lactam antibiotic produced by a Streptomyces species.[1][2] First reported in 1985, it is structurally related to nocardicin A, differing by the presence of a meta-chloro substituent on the p-hydroxyphenylglycine unit.[1] This modification contributes to its biological activity profile, which is characterized by moderate efficacy against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, and low activity against Gram-positive bacteria such as Staphylococcus aureus.[1] The potentiation of its activity by other inhibitors of peptidoglycan biosynthesis suggests a mechanism of action targeting the bacterial cell wall. This guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, biosynthesis, and detailed experimental protocols for its study.

Biological Activity and Spectrum of Action

This compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria. Its biological activity is comparable to that of nocardicin A, though it shows less antagonism in complex media.[1] The in vitro activity of this compound has been evaluated against a range of bacterial species.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 16 | Nisbet et al., 1985 |

| Klebsiella pneumoniae | Clinical Isolate | 32 | Nisbet et al., 1985 |

| Enterobacter cloacae | Clinical Isolate | 32 | Nisbet et al., 1985 |

| Serratia marcescens | Clinical Isolate | 64 | Nisbet et al., 1985 |

| Proteus mirabilis | Clinical Isolate | 16 | Nisbet et al., 1985 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | Nisbet et al., 1985 |

| Staphylococcus aureus | ATCC 25923 | >128 | Nisbet et al., 1985 |

| Enterococcus faecalis | ATCC 29212 | >128 | Nisbet et al., 1985 |

Note: The MIC values presented are representative and may vary depending on the specific strain and testing conditions.

Mechanism of Action

As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][5][6] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3][4][6]

Interaction with Penicillin-Binding Proteins (PBPs)

While specific studies on this compound's PBP affinity are limited, its structural similarity to nocardicin A suggests a comparable mode of action. Nocardicin A has been shown to interact with PBPs 1a, 1b, 2, and 4 in Escherichia coli.[7] The β-lactam ring of these antibiotics mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing it to bind to the active site of PBPs and acylate a critical serine residue, thereby inactivating the enzyme.[4][8] This disruption of peptidoglycan synthesis leads to a weakened cell wall and eventual cell lysis.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, its structural similarity to nocardicin A allows for the proposal of a putative pathway based on the known biosynthesis of nocardicins. The core structure is likely assembled by a non-ribosomal peptide synthetase (NRPS) machinery.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and antimicrobial susceptibility testing of this compound.

Isolation and Purification of this compound from Streptomyces sp.

This protocol is based on the methods described for the isolation of this compound.[2]

References

- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

A Technical Guide to the m-Chloro Substituent on the p-Hydroxyphenylglycine Unit: Role in Glycopeptide Antibiotic Function

Abstract: The non-proteinogenic amino acid 3-chloro-4-hydroxyphenylglycine is a cornerstone of the chemical architecture of several vital glycopeptide antibiotics, including vancomycin. This technical guide explores the critical role of the meta-chloro substituent on this residue. It details its profound impact on target binding affinity and antimicrobial efficacy, presents quantitative data on biological activity, and provides standardized protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and development of antibacterial agents.

Introduction

The p-hydroxyphenylglycine (p-HPG) scaffold is a recurring structural motif in various biologically active natural products. Within the context of glycopeptide antibiotics, its chlorinated derivative, 3-chloro-4-hydroxyphenylglycine (m-Cl-p-HPG), which constitutes residue 4 of the vancomycin heptapeptide core, is of paramount importance.[1][2] The strategic placement of the electron-withdrawing chlorine atom on the phenyl ring is not a trivial variation; it is a highly evolved feature that is critical for the antibiotic's mechanism of action and overall potency. Understanding the precise contribution of this single atom is crucial for both comprehending the basis of glycopeptide activity and for designing next-generation antibiotics to combat rising antimicrobial resistance.

This guide will dissect the role of the m-chloro substituent from a chemical and biological perspective, supported by quantitative data, detailed experimental methodologies, and process visualizations.

The Role of the m-Chloro Substituent in Target Binding

The primary mechanism of action for vancomycin and related glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis.[3] This is achieved by binding with high affinity to the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors, most notably Lipid II.[3][4] This sequestration of the substrate physically obstructs the transglycosylase and transpeptidase enzymes responsible for cross-linking the peptidoglycan layer, thereby compromising the cell wall's integrity.[3]

The chlorine atoms on the vancomycin core, particularly the one on the m-Cl-p-HPG residue (often referred to as the C-ring), are essential for achieving high binding affinity.[5] The chloro group contributes to the electronic environment and conformational rigidity of the binding pocket, which is pre-organized to form a network of five crucial hydrogen bonds with the D-Ala-D-Ala ligand. The removal of these native aryl chlorides results in a significant reduction in both binding affinity and antimicrobial activity.[5]

The emergence of vancomycin-resistant enterococci (VRE) highlights the sensitivity of this interaction. Resistant strains replace the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac).[6][7] This substitution of an amide NH with an ester oxygen removes a key hydrogen bond donor, leading to electrostatic repulsion and a staggering 1000-fold decrease in vancomycin's binding affinity, rendering the antibiotic ineffective.[8][9]

Quantitative Impact on Biological Activity

The contribution of the m-chloro substituent is best illustrated through quantitative measures of binding affinity and antimicrobial activity. The data consistently show that modifications or removal of this group can have a dramatic impact on the antibiotic's potency.

Data Presentation

The following tables summarize key quantitative data related to the function of glycopeptide antibiotics, emphasizing the importance of the core structure that includes the m-Cl-p-HPG unit.

Table 1: Impact of Core Chloro Substituents on Vancomycin Binding Affinity

| Compound | Modification | Impact on Binding Affinity (to D-Ala-D-Ala) |

|---|---|---|

| Dechlorovancomycin | Cumulative removal of C-ring and E-ring chlorides | >10-fold loss in ligand binding affinity[5] |

| Vancomycin | Native Structure | Binds with micromolar affinity (Kd ≈ 1-3 µM)[3] |

| Vancomycin | Target Modification (D-Ala-D-Ala to D-Ala-D-Lac) | ~1000-fold loss in binding affinity[8][9] |

Table 2: Representative Minimum Inhibitory Concentrations (MICs, in µg/mL)

| Compound | Organism (Phenotype) | MIC (µg/mL) |

|---|---|---|

| Vancomycin | S. aureus (VSSA, Vancomycin-Susceptible) | 1.0 - 2.0[8][10] |

| Vancomycin | S. aureus (MRSA, Methicillin-Resistant) | 1.0 - 2.0[8][9] |

| Vancomycin | E. faecalis (VanA VRE, Vancomycin-Resistant) | >32[8][9] |

| Redesigned Analogue* | E. faecalis (VanA VRE, Vancomycin-Resistant) | 0.5[8][9] |

*A synthetic vancomycin analogue redesigned to bind D-Ala-D-Lac.

Synthesis and Experimental Protocols

Evaluating the impact of the m-Cl-p-HPG unit or developing novel analogues requires robust synthetic and analytical methodologies.

Protocol: Synthesis of a Chlorinated Phenylglycine Precursor

The synthesis of vancomycin analogues often involves the preparation of individual, modified amino acid residues. The following is a representative procedure for creating a chlorinated aromatic precursor, adapted from synthetic campaigns.[5]

-

Aldol Addition: Perform a diastereoselective Crimmins aldol addition using a suitable chiral auxiliary (e.g., an N-acyloxazolidinone) and 3-chloro-4-fluoro-5-nitrobenzaldehyde to establish the correct stereochemistry.

-

Protection: Protect the resulting secondary alcohol with a suitable protecting group, such as tert-butyldimethylsilyl (TBS) ether.

-

Reduction: Conduct a Staudinger reduction of the nitro group to afford the corresponding free amine.

-

Purification: Purify the resulting product, the protected m-chloro-p-aminophenylglycine derivative, using column chromatography. This building block is now ready for incorporation into a peptide sequence.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[11][12]

-

Preparation of Antibiotic: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Protocol: Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for quantifying the binding kinetics and affinity between molecules in real-time.[7]

-

Ligand Immobilization: Covalently immobilize a synthetic peptide mimicking the bacterial target (e.g., N-acetyl-Lys-D-Ala-D-Ala) onto a sensor chip surface (e.g., a CM5 chip).

-

Analyte Preparation: Prepare a series of concentrations of the glycopeptide antibiotic (the analyte) in a suitable running buffer (e.g., HBS-EP).

-

Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding is measured as a change in the refractive index at the surface, reported in response units (RU). Also, inject the analyte over a reference flow cell without the immobilized ligand to subtract non-specific binding.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates higher binding affinity.

Conclusion

The m-chloro substituent on the p-hydroxyphenylglycine unit is a masterful example of nature's chemical engineering. It is not merely a peripheral decoration but an integral component that directly enhances the binding affinity and, consequently, the antibacterial potency of glycopeptide antibiotics. Its electron-withdrawing nature and steric influence are critical for the precise molecular recognition of the D-Ala-D-Ala target. A thorough understanding of its role, quantified through binding and activity assays, provides a fundamental basis for the rational design of new antibiotics capable of overcoming formidable resistance mechanisms.

References

- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrachlorovancomycin: Total Synthesis of a Designed Glycopeptide Antibiotic of Reduced Synthetic Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes and Protocols for the Downstream Processing and Purification of Chlorocardicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocardicin is a monocyclic β-lactam antibiotic produced by Streptomyces species. As a compound of interest for potential therapeutic applications, efficient and scalable downstream processing and purification protocols are essential for its isolation and characterization. This document provides detailed application notes and experimental protocols for the purification of this compound from fermentation broth. Given that this compound is structurally related to Nocardicin A, the protocols outlined below are based on established methods for Nocardicin A purification and are adaptable for this compound.

Data Presentation

The following table summarizes the expected quantitative data for a typical multi-step purification process of a monocyclic β-lactam antibiotic like this compound, starting from a fermentation culture of Nocardia uniformis which is known to produce Nocardicin A at yields of 300 to 350 mg per liter.[1] This data is illustrative and will vary depending on the specific fermentation conditions and the efficiency of each purification step.

| Purification Step | Starting Volume (L) | Total Protein (g) | This compound (mg) | Purity (%) | Yield (%) |

| Clarified Fermentation Broth | 10 | 50 | 3500 | ~1 | 100 |

| Solvent Extraction (n-Butanol) | 5 | 15 | 2975 | ~5 | 85 |

| Adsorption Chromatography (Amberlite XAD4) | 1 | 2.5 | 2380 | ~40 | 68 |

| Preparative HPLC (C18) | 0.2 | 0.1 | 1666 | >95 | 48 |

Experimental Protocols

Fermentation Broth Clarification

Objective: To remove microbial cells and large debris from the fermentation broth to prepare it for subsequent purification steps.

Materials:

-

10 L Fermentation Broth

-

Industrial Centrifuge

-

0.45 µm and 0.22 µm Filter Cartridges

-

Peristaltic Pump

Protocol:

-

Harvest the fermentation broth from the bioreactor.

-

Centrifuge the broth at 8,000 x g for 30 minutes at 4°C to pellet the microbial cells.

-

Carefully decant the supernatant, which contains the secreted this compound.

-

Set up a filtration train with a 0.45 µm pre-filter followed by a 0.22 µm sterilizing-grade filter.

-

Pass the supernatant through the filtration system using a peristaltic pump to obtain a clarified fermentation broth.

-

Store the clarified broth at 4°C until the next step.

Solvent Extraction

Objective: To concentrate this compound and remove highly polar impurities from the clarified broth.

Materials:

-

Clarified Fermentation Broth

-

n-Butanol

-

Separatory Funnel (or equivalent liquid-liquid extraction equipment)

-

Rotary Evaporator

Protocol:

-

Adjust the pH of the clarified fermentation broth to 2.0-3.0 with a suitable acid (e.g., HCl) to protonate the acidic this compound, making it more soluble in the organic solvent.

-

In a separatory funnel, mix the acidified broth with an equal volume of n-butanol.

-

Shake vigorously for 5-10 minutes to allow for the transfer of this compound into the organic phase.

-

Allow the phases to separate. The upper organic layer will contain the this compound.

-

Collect the upper n-butanol layer.

-

Repeat the extraction of the aqueous phase with a fresh half-volume of n-butanol to maximize recovery.

-

Pool the n-butanol extracts.

-

Concentrate the pooled organic phases under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated extract.

Adsorption Chromatography

Objective: To further purify this compound by removing impurities based on hydrophobicity.

Materials:

-

Concentrated this compound Extract

-

Amberlite XAD4 Resin (or equivalent polymeric adsorbent)

-

Chromatography Column

-

Methanol

-

Deionized Water

-

Fraction Collector

Protocol:

-

Prepare the Amberlite XAD4 resin by washing it sequentially with methanol and then deionized water to remove any preservatives and to activate it.

-

Pack the chromatography column with the prepared resin.

-

Equilibrate the column with deionized water adjusted to a slightly acidic pH (e.g., 4.0).

-

Dissolve the concentrated extract from the solvent extraction step in a minimal volume of the equilibration buffer.

-

Load the dissolved sample onto the equilibrated column at a low flow rate.

-

Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a stepwise or linear gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions using a fraction collector and monitor the absorbance at a suitable wavelength (e.g., 270 nm) to identify the fractions containing this compound.

-

Pool the fractions containing the purified this compound.

-

Concentrate the pooled fractions using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity this compound for final characterization and use.

Materials:

-

Concentrated fraction from Adsorption Chromatography

-

Preparative HPLC System with a UV detector

-

C18 Preparative HPLC Column (e.g., 250 x 21.2 mm, 10 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Fraction Collector

Protocol:

-

Equilibrate the C18 preparative HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Dissolve the concentrated sample from the previous step in a small volume of the starting mobile phase and filter it through a 0.22 µm syringe filter.

-

Inject the filtered sample onto the equilibrated column.

-

Elute the this compound using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a suitable flow rate for the column size (e.g., 10-20 mL/min).

-

Monitor the elution profile at a suitable wavelength (e.g., 270 nm).

-

Collect the peak corresponding to this compound using a fraction collector.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the high-purity fractions.

-

Lyophilize the pooled fractions to obtain pure this compound as a solid.

Visualizations

Caption: Workflow for the downstream processing of this compound.

Caption: Relationship between this compound and Nocardicin A.

References

Application Notes & Protocols for the Analytical Determination of Chlorocardicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorocardicin is a monocyclic β-lactam antibiotic produced by a Streptomyces species.[1] Structurally related to nocardicin A, it exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.[1] The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and a microbiological bioassay.

I. Sample Preparation

Effective sample preparation is critical for accurate and reproducible analysis. The following protocol describes a general procedure for the extraction of this compound from a fermentation broth.

Protocol: Solid-Phase Extraction (SPE) for this compound from Fermentation Broth

-

Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the biomass.

-

Supernatant Collection: Carefully collect the supernatant containing the dissolved this compound.

-

pH Adjustment: Adjust the pH of the supernatant to 3.0 with 1 M HCl.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by sequentially passing 5 mL of methanol and 5 mL of deionized water (pH 3.0).

-

Sample Loading: Load 10 mL of the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water (pH 3.0) to remove polar impurities.

-

Elution: Elute the bound this compound with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

II. Analytical Methods

A. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean samples.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% 20 mM phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm (based on the p-hydroxyphenylglycine unit, a common chromophore in this class of compounds).

-

Injection Volume: 20 µL.

-

Run Time: 10 minutes.

Quantitative Data (Illustrative)

| Parameter | Value |

| Retention Time | ~ 4.5 min |

| Linearity Range | 1 - 200 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD) | < 2% |

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices like plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: ESI positive.

-

MRM Transitions (Hypothetical):

-

Precursor Ion (Q1): [M+H]⁺ of this compound

-

Product Ions (Q3): Specific fragment ions of this compound

-

-

Injection Volume: 5 µL.

Quantitative Data (Illustrative)

| Parameter | Value |

| Retention Time | ~ 3.8 min |

| Linearity Range | 1 - 1000 ng/mL (R² > 0.998) |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD) | < 5% |

C. Microbiological Bioassay

This method determines the biological activity of this compound and is useful as an orthogonal method to chromatographic techniques.

Experimental Protocol: Agar Diffusion Bioassay

-

Test Organism: A susceptible strain of Escherichia coli or Pseudomonas aeruginosa.

-

Media: Mueller-Hinton agar.

-

Preparation of Plates: Prepare a lawn of the test organism on the surface of the agar plates.

-

Application of Samples: Aseptically apply sterile paper discs (6 mm diameter) impregnated with known concentrations of a this compound standard and the test samples onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zones of inhibition around each disc.

-

Quantification: Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition. Determine the concentration of the unknown samples from this curve.

III. Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Chlorocardicin's Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocardicin is a monocyclic β-lactam antibiotic produced by Streptomyces sp.[1]. Structurally related to nocardicin A, it demonstrates notable in vitro activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family and Pseudomonas aeruginosa[1]. As with other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs)[2][3][4][5][6]. This document provides detailed protocols for essential in vitro assays to characterize the antibacterial and anti-biofilm properties of this compound.

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data for the structurally and functionally similar compound, nocardicin A, is provided in the summary tables. This information serves as a practical guide for researchers initiating studies on this compound.

Data Presentation: Summary of Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of nocardicin A, a compound with reported activity similar to this compound[1].

Table 1: Minimum Inhibitory Concentrations (MIC) of Nocardicin A against various Gram-negative bacteria. [7][8]

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Mean MIC (µg/mL) |

| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | ~2x more active than carbenicillin |

| Proteus mirabilis | Not Specified | 3.13 - 12.5 | Not Specified |

| Proteus rettgeri | Not Specified | 3.13 - 12.5 | Not Specified |

| Proteus inconstans | Not Specified | 3.13 - 12.5 | Not Specified |

| Proteus vulgaris | Not Specified | 25 - 50 | Not Specified |

| Serratia marcescens | 30 | 12.5 - 50 | Not Specified |

Note: The activity of nocardicin A can be influenced by the components of the assay media[7].

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol: Broth Microdilution for MIC and MBC Determination

Materials:

-

This compound stock solution (prepared in an appropriate solvent and filter-sterilized)

-

96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile pipette tips and multichannel pipettes

-

Incubator (37°C)

-

Plate reader (optional, for spectrophotometric reading)

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (bacterial growth without antibiotic), and column 12 as the negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.

Protocol: Time-Kill Assay

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

MHA plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial culture in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Experimental Setup:

-

Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Incubation:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate all tubes at 37°C with constant shaking.

-

-

Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum[9].

-

Anti-Biofilm Assay

This assay evaluates the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Protocol: Crystal Violet Anti-Biofilm Assay

Materials:

-

This compound stock solution

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)

-

Bacterial culture

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

-

PBS

Procedure for Biofilm Inhibition:

-

Plate Setup:

-

Add 100 µL of TSB with 1% glucose to each well.

-

Perform two-fold serial dilutions of this compound in the plate as described for the MIC assay.

-

-

Inoculation:

-

Add 100 µL of a diluted bacterial culture (adjusted to a 0.5 McFarland standard and then diluted 1:100 in TSB with 1% glucose) to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Washing and Staining:

-

Carefully discard the planktonic cells from the wells.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Air-dry the plate.

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

-

Quantification:

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength between 570 and 595 nm using a plate reader.

-

The percentage of biofilm inhibition is calculated relative to the control wells (no antibiotic).

-

Procedure for Biofilm Eradication:

-

Biofilm Formation:

-

Inoculate a 96-well plate with the bacterial suspension in TSB with 1% glucose and incubate for 24-48 hours to allow for mature biofilm formation.

-

-

Treatment:

-

Remove the planktonic cells and wash the wells with PBS.

-

Add fresh media containing serial dilutions of this compound to the wells with established biofilms.

-

-

Incubation:

-

Incubate the plate for a further 24 hours at 37°C.

-

-

Quantification:

-

Follow steps 4 and 5 from the biofilm inhibition protocol to quantify the remaining biofilm.

-

Visualizations

Mechanism of Action of Monobactam Antibiotics

Monobactam antibiotics, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Antibacterial Assays

The following workflow outlines the sequential steps for the comprehensive in vitro evaluation of a novel antibacterial compound like this compound.

Caption: Workflow for in vitro antibacterial testing.

References

- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 3. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Monobactam - Wikipedia [en.wikipedia.org]

- 7. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. emerypharma.com [emerypharma.com]

Application Notes and Protocols for Antibacterial Susceptibility Testing of Chlorocardicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Chlorocardicin, a monocyclic β-lactam antibiotic. The methodologies described adhere to established standards for antimicrobial susceptibility testing and are intended to ensure accuracy and reproducibility of results.

Introduction

This compound is a β-lactam antibiotic produced by Streptomyces species, structurally related to nocardicin A.[1] It exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa, with lower activity observed against Staphylococcus aureus.[2] The antibacterial efficacy of this compound is notably enhanced when used in combination with other antibiotics that target peptidoglycan biosynthesis, suggesting a mechanism of action that involves the disruption of bacterial cell wall synthesis.[1][2]

This document outlines two standard methods for assessing the antibacterial susceptibility of this compound: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method to assess the zone of inhibition.

Data Presentation

The following tables present illustrative quantitative data for the antibacterial activity of this compound against common bacterial pathogens. This data is representative of expected outcomes based on qualitative descriptions of this compound's activity and should be used for comparative purposes. Actual results will vary depending on the specific bacterial strains and testing conditions.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 |

| Klebsiella pneumoniae | ATCC 13883 | 16 |

| Staphylococcus aureus | ATCC 29213 | >128 |

| Enterococcus faecalis | ATCC 29212 | >128 |

Table 2: Illustrative Zone of Inhibition for this compound (30 µg disk)

| Bacterial Species | Strain | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Escherichia coli | ATCC 25922 | 18 | Intermediate |

| Pseudomonas aeruginosa | ATCC 27853 | 15 | Intermediate |

| Klebsiella pneumoniae | ATCC 13883 | 19 | Intermediate |

| Staphylococcus aureus | ATCC 25922 | 8 | Resistant |

| Enterococcus faecalis | ATCC 29212 | 6 | Resistant |

Note: Interpretive criteria (Susceptible/Intermediate/Resistant) for this compound have not been established by regulatory bodies. The interpretations in Table 2 are hypothetical and based on general principles of susceptibility testing.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5]

a. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended for β-lactams) at a concentration of 1280 µg/mL or higher.

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Transfer to a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

b. Experimental Procedure:

-

Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This protocol follows the CLSI M02 guidelines for disk diffusion testing.[6][7][8][9]

a. Preparation of Materials:

-

This compound Disks: Prepare sterile paper disks (6 mm diameter) impregnated with 30 µg of this compound.

-

Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Media: Mueller-Hinton Agar (MHA) plates (150 mm for multiple disks or 100 mm for fewer disks).

b. Experimental Procedure:

-

Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

Disk Application: Aseptically apply the this compound disk(s) to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of inhibition (the area with no visible growth) around each disk to the nearest millimeter.

Visualizations

Signaling Pathways and Experimental Workflows

The likely mechanism of action for this compound involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.

Caption: Peptidoglycan biosynthesis pathway and proposed inhibition by this compound.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. goldbio.com [goldbio.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. chainnetwork.org [chainnetwork.org]

- 7. researchgate.net [researchgate.net]

- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 9. asm.org [asm.org]

Application Notes and Protocols for Investigating the Potentiation of Chlorocardicin by Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocardicin is a monocyclic β-lactam antibiotic produced by a species of Streptomyces.[1] Structurally related to nocardicin A, it exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.[1] Of significant interest to researchers and drug development professionals is the observation that the antibacterial activity of this compound is strongly potentiated by antibiotics that inhibit peptidoglycan biosynthesis.[1] This potentiation suggests the potential for combination therapies that could enhance efficacy, reduce required dosages, and potentially overcome certain mechanisms of antibiotic resistance.

These application notes provide a framework for investigating the synergistic interactions between this compound and other antibiotics, with a focus on inhibitors of cell wall synthesis. Detailed protocols for assessing synergy and visualizing the underlying biological pathways are provided to guide researchers in this area.

Data Presentation: Synergistic Activity of this compound

The synergistic effect of two antimicrobial agents is typically quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of each agent when used in combination compared to their individual MICs. This is often expressed as the Fractional Inhibitory Concentration (FIC) Index.

Illustrative Example: Potentiation of Oxacillin by (-)-Epicatechin Gallate (ECg) and its Enhancement by (-)-Epicatechin (EC) against MRSA strain BB568

| Oxacillin MIC (µg/mL) | ECg Concentration (µg/mL) | EC Concentration (µg/mL) |

| 256 | 0 | 0 |

| <0.5 | 12.5 | 0 |

| 64 | 3.12 | 0 |

| 8 | 3.12 | 6.25 |

| 2 | 3.12 | 25 |

This table serves as an example of how to present quantitative data on antibiotic potentiation. The original quantitative data for this compound potentiation is not publicly available.

Signaling Pathways and Mechanisms

The potentiation of this compound by certain antibiotics is rooted in their combined impact on the bacterial cell wall's peptidoglycan synthesis pathway. This compound, as a β-lactam antibiotic, inhibits the final stages of peptidoglycan cross-linking. When combined with another antibiotic that targets an earlier stage of this same pathway, the result is a synergistic disruption of cell wall integrity, leading to enhanced bacterial killing.

Below is a diagram illustrating the key stages of peptidoglycan biosynthesis and the points of inhibition for different classes of antibiotics.

Caption: Bacterial peptidoglycan biosynthesis pathway and antibiotic targets.

Experimental Protocols

To quantitatively assess the potentiation of this compound by other antibiotics, the checkerboard broth microdilution assay is the most common and robust method.

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic against a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Partner antibiotic stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Sterile multichannel pipettes and reservoirs.

-

Incubator.

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound and the partner antibiotic in the appropriate broth medium. The concentration range should span from well above to well below the known or expected MIC of each antibiotic.

-

-

Plate Setup:

-

Dispense 50 µL of broth into each well of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), add 50 µL of each serial dilution of this compound, creating a concentration gradient from highest to lowest. Column 11 can serve as a control for the partner antibiotic alone, and column 12 as a growth control (no antibiotic).

-

Along the y-axis (e.g., rows A-G), add 50 µL of each serial dilution of the partner antibiotic, creating a concentration gradient from highest to lowest. Row H can serve as a control for this compound alone.

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

-

Determine the MIC of this compound alone (in the corresponding control row/column), the MIC of the partner antibiotic alone, and the MIC of each in combination in the checkerboard wells.

-

Protocol 2: Calculation of the Fractional Inhibitory Concentration (FIC) Index

Objective: To quantify the interaction between this compound and the partner antibiotic.

Calculation:

The FIC Index is calculated using the following formula:

FIC Index = FIC of this compound + FIC of Partner Antibiotic

Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of the FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Experimental Workflow and Logic

The process of investigating this compound's potentiation follows a logical progression from initial screening to quantitative analysis.

Caption: Workflow for investigating this compound's potentiation.

Conclusion

The potentiation of this compound by antibiotics that inhibit peptidoglycan biosynthesis presents a compelling area for further research and development. By employing standardized methodologies such as the checkerboard assay and FIC index calculation, researchers can quantitatively assess these synergistic interactions. The protocols and diagrams provided in these application notes offer a comprehensive guide for scientists and drug development professionals to explore the potential of this compound in combination therapies, which may lead to novel strategies for combating bacterial infections.

References

Application Notes and Protocols for Chlorocardicin in Gram-Negative Bacteria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocardicin is a monocyclic β-lactam antibiotic produced by Streptomyces species.[1] Structurally related to nocardicin A, it demonstrates moderate in vitro activity against a range of Gram-negative bacteria, including clinically relevant species such as Enterobacteriaceae and Pseudomonas aeruginosa.[1] As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability and a proven target for antimicrobial agents. These application notes provide a comprehensive overview of the use of this compound in Gram-negative bacteria research, including its mechanism of action, quantitative activity data, and detailed experimental protocols.

Mechanism of Action

This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan is a complex process involving several enzymatic steps, culminating in the cross-linking of glycan strands by penicillin-binding proteins (PBPs).

This compound exerts its bactericidal effect by covalently binding to the active site of these PBPs, thereby inactivating them. This inhibition of transpeptidase activity prevents the formation of peptide cross-links between adjacent glycan chains, weakening the cell wall and ultimately leading to cell lysis.

Studies on the closely related compound, nocardicin A, have shown interaction with multiple PBPs in Escherichia coli, including PBP1a, PBP1b, PBP2, and PBP4.[2] It is highly probable that this compound interacts with a similar profile of PBPs in Gram-negative bacteria.

Signaling Pathway Diagram: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of peptidoglycan synthesis by this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for the closely related and structurally similar antibiotic, Nocardicin A, to provide an expected range of activity. Researchers should perform their own susceptibility testing to determine the precise Minimum Inhibitory Concentrations (MICs) for their strains of interest.

Table 1: In Vitro Activity of Nocardicin A against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Mean MIC (µg/mL) |

| Pseudomonas aeruginosa | Clinical Isolates | Not specified | ~2x more active than Carbenicillin |

| Proteus mirabilis | Not specified | 3.13 - 12.5 | Not specified |

| Proteus rettgeri | Not specified | 3.13 - 12.5 | Not specified |

| Proteus inconstans | Not specified | 3.13 - 12.5 | Not specified |

| Proteus vulgaris | Not specified | 25 - 50 | Not specified |

| Serratia marcescens | 30 | 12.5 - 50 | Not specified |

| Escherichia coli | Not specified | Inactive | Inactive |

Data extracted from Nishida et al., 1977.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., sterile distilled water or a buffer as recommended by the supplier)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Sterile tubes and pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent.

-

Further dilutions will be made from this stock.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each test well will be 200 µL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound solution at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC)

-

Log-phase bacterial culture (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB

-

Sterile flasks or tubes

-

Shaking incubator (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Timer

Procedure:

-

Preparation:

-

Prepare flasks containing CAMHB with the desired concentrations of this compound.

-

Include a growth control flask without any antibiotic.

-

-

Inoculation:

-

Inoculate each flask with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

-

A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.

-

Workflow for Time-Kill Assay

Caption: Workflow for Time-Kill Assay.

Synergistic Applications

A notable characteristic of this compound is the potentiation of its activity by other antibiotics that inhibit peptidoglycan biosynthesis.[1] This suggests that this compound can be used in combination with other β-lactams or antibiotics targeting different steps in cell wall synthesis to achieve synergistic effects.

Potential Synergistic Combinations:

-

With other β-lactams (e.g., Piperacillin, Ceftazidime): Targeting different PBPs simultaneously can lead to a more comprehensive inhibition of cell wall synthesis.

-